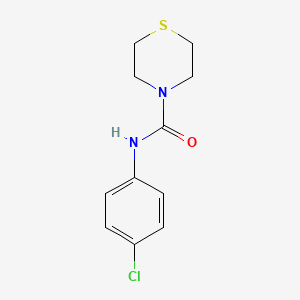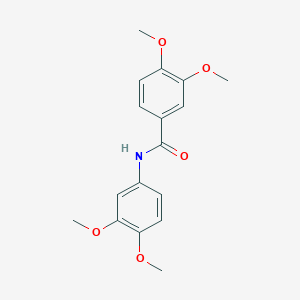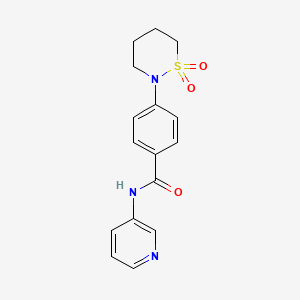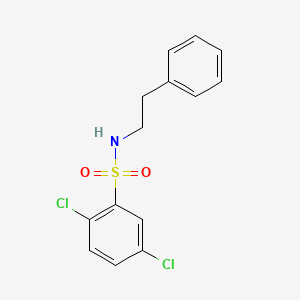![molecular formula C16H19N5OS B5688016 N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688016.png)
N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide, also known as BPT or BPTI, is a chemical compound that has been extensively studied for its various scientific research applications. It is a thiazole-based compound that has a benzotriazole moiety attached to it. BPT is known for its ability to inhibit proteases and has been used in many biochemical and physiological studies.
作用机制
The mechanism of action of N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide involves the formation of a stable complex between this compound and the protease enzyme. This compound binds to the active site of the protease enzyme and prevents the substrate from binding, thereby inhibiting the protease activity. The benzotriazole moiety of this compound is thought to play a crucial role in its inhibitory activity by forming hydrogen bonds with the amino acid residues in the active site of the protease enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has been studied as a potential anti-cancer agent. This compound has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the advantages of using N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide in lab experiments is its ability to selectively inhibit proteases. This allows researchers to study the specific role of proteases in various biological processes. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell types at high concentrations.
未来方向
There are several future directions for the study of N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide. One potential direction is the development of this compound derivatives with improved efficacy and reduced toxicity. Another potential direction is the study of this compound in combination with other anti-cancer or anti-inflammatory agents to enhance their efficacy. Additionally, the role of this compound in other biological processes such as blood clotting and immune response can be further studied to gain a better understanding of its potential therapeutic applications.
In conclusion, this compound is a thiazole-based compound that has been extensively studied for its various scientific research applications. Its ability to selectively inhibit proteases has made it a valuable tool in many biochemical and physiological studies. While there are limitations to its use, the future directions for the study of this compound are promising and may lead to the development of new therapeutic agents.
合成方法
N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide can be synthesized by the reaction of 2-propyl-1,3-thiazole-4-carboxylic acid with 1H-1,2,3-benzotriazole-1-propylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction results in the formation of this compound as a white crystalline solid.
科学研究应用
N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide has been extensively studied for its various scientific research applications. One of the primary applications of this compound is its ability to inhibit proteases. Proteases are enzymes that break down proteins and are involved in many biological processes such as digestion, blood clotting, and immune response. This compound has been shown to inhibit proteases such as trypsin, chymotrypsin, and elastase.
属性
IUPAC Name |
N-[3-(benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS/c1-2-6-15-18-13(11-23-15)16(22)17-9-5-10-21-14-8-4-3-7-12(14)19-20-21/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEASORXEJPDKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)NCCCN2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5687937.png)
![3'-(2-furyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5687945.png)




![1-{1-ethyl-4-[4-(2-hydroxyethyl)-1-piperazinyl]-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B5687981.png)

![2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]acetamide](/img/structure/B5687996.png)
![4-[(2-methoxy-1-naphthyl)methyl]morpholine](/img/structure/B5688004.png)

![1-(2-furylmethyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperazine](/img/structure/B5688013.png)
![4-{[2-(3-methylphenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5688022.png)
